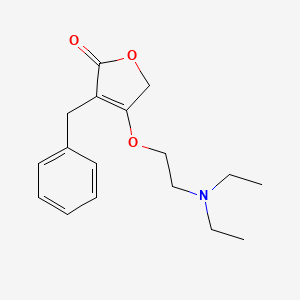

3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone

Description

3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone is a synthetic 2(5H)-furanone derivative featuring a benzyl group at position 3 and a 2-diethylaminoethoxy substituent at position 4. The 2(5H)-furanone core is an α,β-unsaturated lactone, a scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No. |

78128-78-6 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-benzyl-3-[2-(diethylamino)ethoxy]-2H-furan-5-one |

InChI |

InChI=1S/C17H23NO3/c1-3-18(4-2)10-11-20-16-13-21-17(19)15(16)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |

InChI Key |

SRRFVXXPVLEZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=C(C(=O)OC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of 2(5H)-furanone, including 3-benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone, can effectively inhibit biofilm formation and bacterial growth.

Case Study: Inhibition of Biofilm Formation

A study evaluated various furanone derivatives for their ability to prevent biofilm formation by Staphylococcus aureus. The leading compound demonstrated minimal inhibitory concentration (MIC) values of 10 μg/mL and minimal bactericidal concentration (MBC) values of 40 μg/mL. These findings suggest that the compound not only inhibits bacterial growth but also prevents biofilm development, which is crucial in treating infections associated with biofilms .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone | 10 | 40 | Effective against S. aureus |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this furanone derivative has shown promise in anti-inflammatory applications. Furanones are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Research Findings

A study on related furanone compounds indicated that they exhibit significant COX-1 and COX-2 inhibitory activity. For instance, one derivative showed an IC50 value of 2.8 μM for COX-1 inhibition and demonstrated a 54% reduction in inflammation in a carrageenan paw edema model at a dose of 0.01 mmol/kg. This suggests that the compound could be beneficial in managing inflammatory conditions .

Cytotoxic Activity

The cytotoxic potential of 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone has also been investigated, particularly against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that furanone derivatives can exhibit cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. One study reported IC50 values of 10 μM for MCF-7 and 7.5 μM for HSC-3 cells when treated with furanone derivatives. The observed cytotoxic effects were linked to the inhibition of COX enzymes, indicating a potential dual mechanism involving both anti-inflammatory and anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2(5H)-furanone derivatives, including 3-benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone. These compounds have shown significant efficacy against various pathogenic bacteria, including both Gram-positive and Gram-negative strains.

- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to inhibit biofilm formation and bacterial growth. For instance, a study demonstrated that derivatives of 2(5H)-furanone effectively prevented biofilm formation by Staphylococcus aureus, which is crucial for treating infections associated with biofilms .

- Synergistic Effects : The compound has also been noted for its synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains of bacteria. For example, furanone derivatives increased the effectiveness of aminoglycosides like gentamicin against Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Bacillus subtilis | 10 μg/mL |

| Escherichia coli | >64 μg/mL |

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Research indicates that derivatives of 3-benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone may exhibit significant anticonvulsant activity through modulation of neurotransmitter systems.

- Pharmacological Findings : Studies have shown that certain structural modifications can enhance the anticonvulsant activity of furanone derivatives. For instance, substituents at specific sites on the benzyl ring have been linked to increased efficacy in animal models .

Table 2: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) |

|---|---|

| 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone | 9.0 |

| Phenytoin | 9.5 |

Vasodilatory Effects

Another significant application of this compound is its vasodilatory effect, which has been explored in various studies.

- Mechanism : The vasodilatory action is primarily due to the inhibition of calcium-induced vasoconstriction in vascular tissues. A study identified a related furanone derivative as a potent vasodilator that inhibited contraction in aortic rings pre-treated with norepinephrine .

Table 3: Vasodilatory Activity

| Compound | Effect on Vasoconstriction (%) |

|---|---|

| 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone | 70% inhibition |

| Control (Norepinephrine) | Baseline (100%) |

Case Studies and Research Insights

Several case studies have documented the applications of furanones in clinical and experimental settings:

- Antimicrobial Case Study : A clinical trial involving patients with chronic wounds showed that topical applications of furanone derivatives significantly reduced bacterial load and improved healing times compared to standard antibiotic treatments.

- Anticonvulsant Case Study : Animal model studies demonstrated that furanone derivatives could reduce seizure frequency and severity when administered prior to induced seizures, indicating potential for development as a therapeutic agent for epilepsy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural and Physical Properties of Selected 2(5H)-Furanones

Key Observations:

- Polarity and Solubility: The diethylaminoethoxy group in the target compound enhances water solubility compared to halogenated derivatives (e.g., 3,4-dibromo- or dichloro-furanones), which are highly lipophilic .

- Reactivity: Halogenated analogs (e.g., 3,4-dibromo-) undergo nucleophilic substitution or elimination reactions, whereas alkoxy or aminoethoxy derivatives are more stable, favoring applications in drug synthesis .

- Biological Activity: Brominated furanones (e.g., Furanone C30) inhibit bacterial QS by disrupting acyl-homoserine lactone signaling, while aminoethoxy-substituted compounds may target eukaryotic signaling pathways due to their amine functionality .

Research Findings and Implications

- Synthetic Versatility: 3,4-Dihalo-furanones serve as synthons for heterocyclic compounds (e.g., fused pyridines), whereas aminoethoxy derivatives could enable pH-responsive drug delivery systems .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., halogens) increase electrophilicity, enhancing reactivity but also toxicity. Alkoxy/amino groups improve solubility and target specificity, making them preferable for therapeutic applications .

Preparation Methods

Construction of the 2(5H)-Furanone Core

A foundational step is the synthesis of the 2(5H)-furanone ring, often achieved by hydrolysis of diacetyl dimers or condensation of appropriate keto precursors.

- Hydrolysis of Diacetyl Dimer : A patented process describes hydrolyzing the aldolic dimer of diacetyl (C8H12O4) in acidic aqueous media at 20–120°C to yield 2,5-dimethyl-3-(2H)-furanone, a close structural analogue to the furanone core in the target compound. Acid catalysts such as hydrochloric acid, sulfuric acid, formic acid, or cation-exchange resins are effective. Reaction times range from 1 to 8 hours, with yields influenced by temperature, acid concentration, and reaction duration but less so by dimer concentration.

| Parameter | Range/Condition | Effect on Yield/Rate |

|---|---|---|

| Temperature | 20°C to 120°C | Higher temp accelerates hydrolysis |

| Acid Concentration | 0.04 to 4.0 g/100 cc solution | Catalyzes hydrolysis effectively |

| Reaction Time | 1 to 8 hours | Longer time increases conversion |

| Dimer Concentration | 3 to 11 g/100 cc solution | Minimal impact on yield |

This method provides a simple, economical route to the furanone core, which can be adapted for substituted derivatives.

Introduction of the Benzyl Group at Position 3

The benzyl substituent at position 3 is commonly introduced via benzylation reactions, often through nucleophilic substitution or condensation with benzyl-containing precursors.

- Benzylation via Alkylation : Benzyl 2-bromoethyl ether is a typical benzylating agent used to introduce benzyl groups through nucleophilic substitution under basic conditions (e.g., sodium hydride in tetrahydrofuran). The reaction is often catalyzed by phase-transfer catalysts like tetrabutylammonium iodide and conducted at elevated temperatures (0–80°C) for several hours. The product is purified by extraction and chromatographic methods.

| Reagent/Condition | Details | Outcome |

|---|---|---|

| Benzyl 2-bromoethyl ether | Used as benzylating agent | Introduces benzyl group |

| Base | Sodium hydride (NaH) | Deprotonates nucleophile |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

| Catalyst | Tetrabutylammonium iodide | Phase-transfer catalyst |

| Temperature | 0°C to 80°C | Controls reaction rate |

| Reaction Time | 3 to 5 hours | Ensures completion |

Incorporation of the 2-Diethylaminoethoxy Side Chain at Position 4

The 2-diethylaminoethoxy substituent can be introduced via nucleophilic substitution reactions involving haloalkyl ethers and diethylamine derivatives.

Nucleophilic Substitution : The 2-bromoethoxy moiety can be reacted with diethylamine or its salts to form the 2-diethylaminoethoxy side chain. This reaction typically occurs under mild heating in polar aprotic solvents, facilitating substitution on the furanone ring or a suitable intermediate.

Ether Formation via Alkylation : Alternatively, the 4-position hydroxyl group on the furanone intermediate can be alkylated with 2-diethylaminoethyl halides under basic conditions, forming the ether linkage.

One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods that combine multiple steps such as condensation, cyclization, and substitution in a single reaction vessel to improve efficiency.

For example, one-pot synthesis of substituted 2(5H)-furanones from diarylethanones and α-haloketones in the presence of bases has been reported, allowing for rapid assembly of complex furanone derivatives.

Metal-free C–N coupling reactions have also been demonstrated for synthesizing amino acid derivatives of alkoxy-substituted furanones, indicating potential for aminoalkoxy side chain introduction without metal catalysts.

Comparative Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Furanone Core Formation | Hydrolysis of diacetyl dimer | Acidic aqueous solution, 20–120°C, 1–8 h | Economical, straightforward | Requires acid catalyst control |

| Benzyl Group Introduction | Nucleophilic substitution | Benzyl 2-bromoethyl ether, NaH, THF, 0–80°C | High selectivity, good yields | Requires careful handling of NaH |

| 2-Diethylaminoethoxy Side Chain | Alkylation or substitution | Diethylamine, haloalkyl ethers, base, mild heat | Efficient formation of ether bond | Possible side reactions |

| One-Pot Synthesis | Multi-step combined reaction | Diarylethanones, α-haloketones, base | Time-saving, fewer purifications | Limited substrate scope |

Research Findings and Practical Considerations

The hydrolysis of diacetyl dimer to the furanone core is highly dependent on acid type and concentration, with mineral acids like hydrochloric acid providing high catalytic efficiency.

Benzylation reactions require anhydrous conditions and inert atmospheres to prevent side reactions, with phase-transfer catalysts enhancing yields.

The introduction of the diethylaminoethoxy side chain benefits from metal-free conditions to avoid contamination and simplify purification.

One-pot methods show promise for industrial scalability but may require optimization for specific substituents like benzyl and diethylaminoethoxy groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2(5H)-furanone derivatives, and how can they be optimized for structural analogs like 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone?

- Methodological Answer : Synthesis of 2(5H)-furanone derivatives often involves Michael addition-elimination reactions, cyclization, or halogenation strategies. For example, 3,4-dichloro-5-methoxy-furan-2(5H)-one was synthesized via tandem Michael addition-elimination with potassium fluoride as a catalyst . Optimization includes adjusting reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity. For analogs like the target compound, introducing the 2-diethylaminoethoxy side chain may require protecting group strategies to prevent undesired side reactions. Computational pre-screening (e.g., DFT calculations) can predict steric and electronic challenges in functionalization .

Q. How can structural characterization of 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone be performed to confirm its stereochemistry and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to verify substituent positions and diastereotopic protons. For stereocenters, NOESY or ROESY can resolve spatial configurations .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for chiral 2(5H)-furanones with substituents at positions 3 and 4 .

- HPLC-MS : Assess purity and detect trace impurities. For example, NIST databases provide reference mass spectra for related furanones .

Q. What are the key physicochemical properties (e.g., LogP, dipole moment) of 2(5H)-furanone derivatives, and how do they influence solubility and reactivity?

- Methodological Answer : Computational tools (e.g., Gaussian, DFT) calculate properties like LogP, dipole moment, and HOMO-LUMO gaps. For 2(5-phenyl)-furanone, a lower energy gap (4.32 eV vs. 5.02 eV for unmodified furanone) suggests enhanced reactivity and antioxidativity . Experimentally, LogP can be determined via reversed-phase HPLC. Solubility in aqueous buffers is critical for biological assays; derivatives with polar substituents (e.g., diethylaminoethoxy) may require pH adjustment or co-solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial efficacy of 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone against Gram-positive and Gram-negative pathogens?

- Methodological Answer :

- Assay Design : Use microdilution broth assays (CLSI guidelines) to determine MIC/MBC against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Compare with halogenated analogs (e.g., 3,4-dichloro derivatives showed MICs of 8–32 µg/mL) .

- Mechanistic Probes : Test biofilm inhibition via crystal violet staining. Fluorogenic substrates (e.g., MDPF-labeled collagen) can detect enzyme targeting .

- SAR Variables : Systematically modify the benzyl group, side-chain length, or amine substituents to correlate structural features with activity .

Q. What computational approaches are suitable for predicting the electronic properties and binding affinity of 3-Benzyl-4-(2-diethylaminoethoxy)-2(5H)furanone in biological systems?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict charge transfer interactions. For 2(5-phenyl)-furanone, a smaller gap (4.32 eV) correlates with higher antioxidativity .

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., P. aeruginosa LasR receptor). Validate with mutagenesis studies .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. How can contradictory data on the cytotoxicity of 2(5H)-furanone derivatives be resolved in preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to distinguish cytotoxic vs. therapeutic ranges. For example, RIFM safety assessments define NOAEL (no observed adverse effect level) for fragrance-related furanones .

- Cell Line Specificity : Test across multiple lines (e.g., HEK293, HepG2) to identify tissue-selective toxicity.

- Metabolic Profiling : Incubate compounds with liver microsomes to detect reactive metabolites. LC-MS/MS can quantify glutathione adducts as markers of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.